molecular formula C28H28N2O6 B4556852 N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide]

N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide]

Cat. No.: B4556852
M. Wt: 488.5 g/mol
InChI Key: JFPFRDAHYGAGLO-JOBJLJCHSA-N
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Description

N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] is 488.19473662 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Polymers derived from acrylamides, such as N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide], are investigated for their unique properties. For instance, Spiliopoulos and Mikroyannidis (1996) discussed the synthesis of soluble, rigid-rod polyamide, polyimides, and polyazomethines, showing outstanding solubility and thermal stability derived from similar chemical structures. These polymers exhibited amorphous nature and high solubility in polar aprotic solvents, along with high thermal stability in both nitrogen and air environments (Spiliopoulos & Mikroyannidis, 1996).

Controlled Radical Polymerization

Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety, achieving polymers with narrow polydispersity and controlled molecular weight. This study highlights the versatility of acrylamides in producing polymers with specific structural features through reversible addition-fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005).

Stereospecific Polymerization

Kobayashi et al. (1999) conducted stereospecific anionic polymerization of N,N-dialkylacrylamides, offering insights into the polymerization behavior and the resultant polymers' molecular weight distributions and configurations. This research is critical for understanding how polymerization conditions influence the properties of acrylamide-based polymers (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Thermally Stable and Ionic Polymers

Research by Sun, Yang, and Lu (1998) into ionic, rigid-rod, and thermally stable polyimides containing bipyridinium triflates derived from similar acrylamide structures showcased polymers with excellent thermal stability, solubility, and unique lyotropic behavior in concentrated solutions. These materials' properties suggest potential applications in advanced material science and engineering (Sun, Yang, & Lu, 1998).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c1-33-23-13-9-19(17-25(23)35-3)11-15-27(31)29-21-7-5-6-8-22(21)30-28(32)16-12-20-10-14-24(34-2)26(18-20)36-4/h5-18H,1-4H3,(H,29,31)(H,30,32)/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPFRDAHYGAGLO-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.